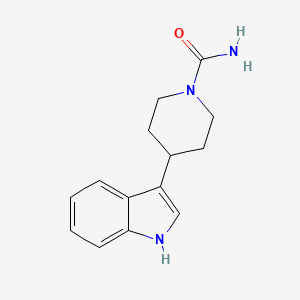

4-(1H-indol-3-yl)piperidine-1-carboxamide

Description

Contextual Significance within Chemical Biology and Medicinal Chemistry Frameworks

The indole (B1671886) and piperidine (B6355638) moieties are considered "privileged structures" in medicinal chemistry. researchgate.net This term denotes molecular frameworks that are capable of binding to multiple, diverse biological targets, thus appearing in a wide array of biologically active compounds. researchgate.net The fusion of a benzene (B151609) ring and a pyrrole (B145914) ring gives the indole scaffold a unique electronic and structural profile, allowing it to participate in various biological interactions. mdpi.comnih.gov Similarly, the piperidine ring, a saturated six-membered heterocycle, is a cornerstone in the design of many pharmaceuticals, offering a versatile scaffold for introducing substituents in a defined three-dimensional space. arizona.eduresearchgate.net

The combination of an indole group, a piperidine linker, and a carboxamide functional group in 4-(1H-indol-3-yl)piperidine-1-carboxamide suggests a molecule designed to explore specific biological hypotheses. The carboxamide group, in particular, is a common feature in drug molecules, known for its favorable properties in forming hydrogen bonds with biological targets. researchgate.net

Historical Perspective of Indole and Piperidine Scaffolds in Drug Discovery Research

The history of indole and piperidine in drug discovery is rich and dates back to the study of natural products.

Indole: The indole nucleus was first synthesized by Adolf von Baeyer in 1866. wikipedia.org However, its significance was recognized much earlier through the study of natural alkaloids. For millennia, plants containing indole alkaloids have been used in traditional medicine. wikipedia.org For instance, Rauwolfia serpentina, containing the indole alkaloid reserpine, was used in India for treating snake bites and mental illness. wikipedia.orgnih.gov In the 19th century, the isolation of strychnine, another indole alkaloid, marked a significant milestone. wikipedia.org The discovery of the essential amino acid tryptophan, which contains an indole ring, further solidified the biological importance of this scaffold. researchgate.net In the 20th century, the development of drugs like the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent sumatriptan (B127528) demonstrated the therapeutic potential of synthetic indole derivatives. researchgate.netnih.gov

Piperidine: The piperidine ring was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by Auguste Cahours, who named it after isolating it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The piperidine structural motif is present in numerous natural alkaloids, including lobeline (B1674988) and the toxin coniine. wikipedia.org Its prevalence in FDA-approved drugs is a testament to its utility. arizona.eduresearchgate.net Over the years, piperidine derivatives have been developed for a vast range of applications, including as analgesics, antipsychotics, and antihistamines. arizona.eduresearchgate.net The development of drugs like the antipsychotic haloperidol (B65202) and the opioid analgesic fentanyl showcases the successful application of the piperidine scaffold in modern medicine.

Overview of Current Academic Research Landscape for 4-(1H-indol-3-yl)piperidine-1-carboxamide and Related Compounds

Current research continues to heavily leverage the indole and piperidine scaffolds for the development of novel therapeutic agents across a multitude of disease areas. While direct studies on 4-(1H-indol-3-yl)piperidine-1-carboxamide are not prominent in the literature, research on closely related analogs provides insight into its potential applications.

Derivatives of 4-(indol-3-yl)piperidine are being investigated for a variety of therapeutic targets. For example, some analogs have been explored as ligands for serotonin (B10506) (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders. Other research has focused on their potential as anticancer agents, with studies showing that indole-piperidine hybrids can inhibit cancer cell proliferation. nih.gov For instance, certain derivatives have been designed as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. mdpi.com

The carboxamide linkage is also a focal point of contemporary research, with many studies exploring how modifications to this group can influence a compound's biological activity and pharmacokinetic properties. The table below lists some examples of related indole-piperidine compounds and their areas of research.

| Compound Class | Therapeutic Area of Interest | Potential Target(s) |

| Indole-piperidine derivatives | Oncology | Tubulin, Kinases, Hedgehog signaling pathway |

| 4-(Indol-3-yl)piperidine analogs | Neurology | Serotonin (5-HT) receptors, Opioid receptors |

| Indole-piperidine carboxamides | Autoimmune Diseases | RORγt |

| Indole-benzimidazole derivatives | Oncology | Microtubules |

Interactive Data Table of Research Areas for Indole-Piperidine Scaffolds

Research into compounds like 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone has shown that they can suppress the Hedgehog signaling pathway, which is implicated in certain cancers. elsevierpure.com Furthermore, N-(Indazol-3-yl)piperidine-4-carboxylic acids, which share the piperidine core, have been identified as potent allosteric inhibitors of RORγt, a key regulator in autoimmune diseases. nih.gov These examples underscore the broad therapeutic potential of molecules that combine indole or a related heterocycle with a piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,16H,5-8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZTOFKUDWLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272534 | |

| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929975-37-1 | |

| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Indol 3 Yl Piperidine 1 Carboxamide

Strategic Retrosynthetic Analysis of the 4-(1H-indol-3-yl)piperidine-1-carboxamide Core Structure

A retrosynthetic analysis of the target compound identifies two primary disconnections that form the basis of most synthetic routes. The core structure consists of an indole (B1671886) ring connected at its C3 position to the C4 position of a piperidine (B6355638) ring, which is further functionalized with a carboxamide group at the piperidine nitrogen (N1).

Amide Bond Disconnection: The most straightforward disconnection is at the amide bond (C-N bond) of the piperidine-1-carboxamide (B458993). This simplifies the target molecule into two key synthons: the 4-(1H-indol-3-yl)piperidine core and a reactive carbonyl equivalent for the carboxamide group. This approach focuses on first assembling the indole-piperidine skeleton and then performing the final amidation step.

Indole-Piperidine C-C Bond Disconnection: A more fundamental disconnection breaks the carbon-carbon bond between the indole C3 and the piperidine C4. This leads to two separate heterocyclic precursors: an indole synthon (such as indole itself or a derivative activated at the 3-position) and a piperidine synthon (such as a 4-piperidone (B1582916) derivative). This strategy requires a C-C bond formation reaction as a key step in the synthesis.

A convergent strategy often combines these approaches, starting with the synthesis of the individual indole and piperidine precursors, followed by their coupling, and concluding with the formation of the carboxamide.

Established Chemical Synthesis Routes for 4-(1H-indol-3-yl)piperidine-1-carboxamide and Analogues

The synthesis of the title compound and its analogues can be accomplished through several well-documented routes, often involving multi-step sequences that leverage classic and modern catalytic methods.

A common and effective route involves building the indole-piperidine core first, often starting from a protected piperidine derivative. A key intermediate in many syntheses is the Boc-protected precursor, tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate.

One established sequence proceeds as follows:

Hydrogenation of a Pyridine (B92270) Precursor: The synthesis can begin with tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate. This intermediate is subjected to catalytic hydrogenation to reduce the double bond within the piperidine ring.

Final Amidation: Following the successful synthesis of the 4-(1H-indol-3-yl)piperidine core, the final carboxamide group is installed. This typically involves deprotection of the Boc group under acidic conditions to yield the secondary amine, which is then reacted with a suitable reagent like an isocyanate or by using a coupling agent with an ammonia (B1221849) source to form the desired N-carboxamide.

The table below outlines a typical reaction sequence for a key precursor.

Table 1: Synthesis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate | Pd/C (10%), H₂ atmosphere, Tetrahydrofuran (THF) and Methanol (B129727) (MeOH), 50°C for 2 hours. | tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | 95% | chemicalbook.com |

General amide formation can also be achieved by activating a carboxylic acid precursor with reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) before coupling with an amine. nih.gov

Catalysis plays a crucial role in the efficient synthesis of the indole-piperidine scaffold. Transition metals are widely employed, particularly for hydrogenation and cross-coupling reactions.

Catalytic Hydrogenation: The reduction of a pyridine ring to a piperidine ring is a fundamental transformation in this field. nih.gov Catalysts such as Palladium on carbon (Pd/C) and Raney-Ni are frequently used for this purpose under hydrogen atmosphere. chemicalbook.comnih.gov This method is effective for converting unsaturated heterocyclic precursors into the saturated piperidine core. chemicalbook.com

Metal-Catalyzed Indole Synthesis: Various metal-free and metal-catalyzed methods are available for constructing or functionalizing the indole ring itself. dergipark.org.tr For instance, copper(II) has been used to catalyze the cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles. organic-chemistry.org Iron-catalyzed intramolecular C-H amination also provides a practical route to indole derivatives. organic-chemistry.org

Base and Acid Catalysis: Simpler catalysts like piperidine itself can be used to promote condensation reactions to form 3-substituted indoles. dergipark.org.trresearchgate.net

Advancements in Stereoselective Synthesis of 4-(1H-indol-3-yl)piperidine-1-carboxamide Analogues

While 4-(1H-indol-3-yl)piperidine-1-carboxamide itself is achiral, many of its analogues with substituents on the piperidine ring possess stereocenters. The specific stereochemistry of these analogues can be critical for their biological activity. For example, in a series of N-arylpiperidine-3-carboxamide derivatives, the S-configuration was found to be up to 15 times more active than the R-configuration against melanoma cells, highlighting the importance of stereocontrol. nih.gov

Recent advancements have focused on developing highly stereoselective synthetic methods:

Gold-Catalyzed Cyclization: A modular and highly diastereoselective one-pot synthesis of substituted piperidin-4-ols has been developed using a sequence involving gold-catalyzed cyclization. nih.gov This method allows for the formation of the piperidine ring with excellent control over the relative stereochemistry of its substituents. nih.gov

Asymmetric Synthesis from Chiral Precursors: An effective strategy involves the use of chiral starting materials, such as homopropargylic amines derived from chiral sulfinyl imines, to construct the piperidine ring enantioselectively. nih.gov

Intramolecular Cyclization: Enantioselective approaches using palladium catalysts with novel ligands have been developed for the intramolecular cyclization of alkenes to form substituted piperidines. nih.gov

Considerations for Preparative Scale Synthesis of Research Batches

Transitioning the synthesis of indole-piperidine carboxamides from a laboratory setting to a gram-scale production for research purposes introduces several practical challenges. The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a structurally related compound, provides valuable insights into these challenges. nih.gov

Key considerations for scale-up include:

Solubility: Starting materials, such as indole derivatives (e.g., serotonin) and piperidine carboxylic acids, often exhibit poor solubility in common organic solvents. lookchem.com This necessitates the use of solvents like dimethylformamide (DMF) or the development of specific extraction protocols, such as salting out aqueous layers to enable extraction with mixed organic solvents. nih.gov

Chemoselectivity: The indole nucleus contains reactive sites, including the N-H group, which can compete with the target piperidine nitrogen during acylation. lookchem.com A major goal in large-scale synthesis is to achieve chemoselective acylation at the desired nitrogen without the need for protecting groups, which adds steps and cost. nih.gov

Purification: The final products are often polar and may have some water solubility, complicating purification. nih.gov Isolation may require techniques beyond simple extraction, such as washing with specific solvents to remove impurities like imidazole, which can be a byproduct of coupling reactions using CDI. lookchem.com

Reagent Selection: The choice of coupling reagent for the final amide formation is critical. While many reagents are effective on a small scale, reagents like 1,1'-Carbonyldiimidazole (CDI) are often favored for larger batches because their byproducts are volatile or easily removed. nih.gov

Table 2: Challenges and Solutions in Preparative Scale Synthesis

| Challenge | Potential Solution | Rationale | Reference |

|---|---|---|---|

| Poor Solubility of Starting Materials | Use of DMF as a solvent; saturation of aqueous layers with salt (e.g., NaCl) before extraction. | Enhances solubility of polar reactants and improves extraction efficiency of water-soluble intermediates. | nih.govlookchem.com |

| Competing Side Reactions (Chemoselectivity) | Careful selection of reaction conditions (solvent, base) to favor N-acylation of the piperidine over the indole. Avoid protecting groups. | Simplifies the synthetic route, reduces costs, and increases overall efficiency for scale-up. | nih.gov |

| Difficult Purification | Washing the final solid product with specific solvents (e.g., hot diethyl ether) to remove soluble impurities. | Avoids complex and costly chromatographic purification for large batches. | lookchem.com |

| Decarboxylation of Acid Precursor | Use the carboxylic acid synthon promptly after preparation and under controlled conditions. | Minimizes degradation of key intermediates, ensuring higher yield and purity of the final product. | lookchem.com |

Structural Elucidation and Physicochemical Characterization for Research Purposes

Spectroscopic and Spectrometric Confirmation of 4-(1H-indol-3-yl)piperidine-1-carboxamide Structure

Spectroscopic and spectrometric methods provide detailed information about the molecular framework and composition of a compound. These techniques are essential for verifying that the synthesized molecule corresponds to the target structure of 4-(1H-indol-3-yl)piperidine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 4-(1H-indol-3-yl)piperidine-1-carboxamide, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons of the indole (B1671886) ring would typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons on the piperidine (B6355638) ring would be found in the more upfield region. nih.govnih.gov The N-H proton of the indole ring would likely appear as a broad singlet at a high chemical shift (δ > 10 ppm), and the protons of the carboxamide (-CONH₂) would also produce characteristic signals. nih.gov

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of δ 160-170 ppm. nih.govunica.it Carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm), while the piperidine carbons would appear further upfield. nih.govunica.it

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 11.0 | Broad Singlet |

| Indole Aromatic C-H | 7.0 - 8.0 | Multiplets/Doublets |

| Carboxamide -NH₂ | ~6.0 - 7.0 | Broad Singlet |

| Piperidine C-H (axial/equatorial) | 1.5 - 4.0 | Multiplets |

| Piperidine C-H (adjacent to indole) | ~3.0 | Multiplet |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carboxamide C=O | 160 - 170 |

| Indole Aromatic C | 110 - 140 |

| Piperidine C (adjacent to N) | 40 - 50 |

| Piperidine C | 25 - 40 |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-(1H-indol-3-yl)piperidine-1-carboxamide, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition and confirm the molecular formula (C₁₄H₁₇N₃O).

The expected exact mass of the compound can be calculated, and the mass spectrometer would typically detect the protonated molecule [M+H]⁺ in positive ion mode. The observation of an ion peak corresponding to this calculated mass provides strong evidence for the presence of the target compound. nih.govnih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, revealing characteristic cleavages of the piperidine, indole, or carboxamide moieties.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O |

| Molecular Weight | 243.31 g/mol |

| Exact Mass | 243.1372 |

| Expected [M+H]⁺ Ion | 244.1444 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of 4-(1H-indol-3-yl)piperidine-1-carboxamide would be expected to show characteristic absorption bands. Key signals would include the N-H stretching vibrations from both the indole ring and the primary amide, the C=O stretching of the amide carbonyl group, and C-H stretching from the aromatic and aliphatic parts of the molecule. nih.govunica.it

Expected IR Absorption Frequencies

| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Indole N-H | N-H | Stretch | 3300 - 3500 |

| Amide N-H | N-H | Stretch | 3100 - 3400 (two bands) |

| Amide C=O | C=O | Stretch | 1630 - 1690 |

| Aromatic C-H | C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H | Stretch | 2850 - 3000 |

| Amide C-N | C-N | Stretch | 1350 - 1450 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

While NMR, MS, and IR can confirm the chemical structure, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

Although specific crystal structure data for 4-(1H-indol-3-yl)piperidine-1-carboxamide is not publicly available, such an analysis would yield precise information on bond lengths, bond angles, and torsion angles. researchgate.net It would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the indole and carboxamide substituents. nih.gov Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amide and indole N-H groups, which govern the crystal packing. mdpi.comresearchgate.net

Purity Assessment Methodologies for 4-(1H-indol-3-yl)piperidine-1-carboxamide Research Compounds

Ensuring the purity of a research compound is critical for obtaining reliable biological or chemical data. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of compounds like 4-(1H-indol-3-yl)piperidine-1-carboxamide. nih.govunica.it

A typical approach involves using a reversed-phase HPLC system with a C18 column. The compound is dissolved in a suitable solvent and injected into the system. A gradient elution method, often using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid (TFA) or formic acid, is employed to separate the target compound from any impurities. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 or 280 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For research purposes, a purity of ≥95% is generally required. nih.gov

Preclinical Pharmacological Investigations of 4 1h Indol 3 Yl Piperidine 1 Carboxamide and Its Analogues

Receptor Binding and Ligand Affinity Profiling

The interaction of 4-(1H-indol-3-yl)piperidine-1-carboxamide analogues with various G protein-coupled receptors (GPCRs) has been a subject of extensive preclinical research. These studies are crucial for understanding the potential therapeutic applications and for characterizing the selectivity profile of this chemical scaffold.

Analogues featuring the indolylpiperidine or similar piperidine (B6355638) carboxamide structures have demonstrated significant affinity for various serotonin (B10506) (5-HT) receptor subtypes. The nature and position of substituents on the indole (B1671886) and piperidine rings play a critical role in modulating potency and selectivity.

For instance, a series of marine-inspired indole derivatives showed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Another study on multitarget ligands identified N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), which interacts with the 5-HT2A receptor through a hydrogen bond formed between its 2-oxo-2,3-dihydro-1H-benzimidazolyl group and the side chain of asparagine residue Asn 7.35. nih.gov Furthermore, analogues with a 4-phenylpiperidine-2-carboxamide core have been identified as positive allosteric modulators of the 5-HT2C receptor. nih.gov Docking studies of these 5-HT2C modulators suggested an H-bond interaction between the piperidine ring's nitrogen atom and cysteine residue CYS207. nih.gov

Table 1: Binding Affinities (Ki, nM) of Selected Indole Analogues for Serotonin Receptors

The indolylpiperidine scaffold has also been explored for its interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are key targets in neuropsychiatric disorders. A series of 3-indolylpropylpiperazine derivatives showed affinities for the D2 receptor ranging from nanomolar to micromolar concentrations. nih.gov Docking simulations indicated that the indole moiety of these compounds fits into a deep hydrophobic sub-pocket of the D2 receptor's orthosteric site, while the protonated piperazine (B1678402) nitrogen establishes a coulombic interaction with the aspartate residue Asp114. nih.gov

The multitarget agent D2AAK4, a piperidine-4-carboxamide derivative, also interacts with dopaminergic receptors, forming a key electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 residue of the receptors. nih.gov Studies on related piperidine scaffolds have shown that structural modifications can diverge the activity between dopamine D4 and other receptors like sigma 1. chemrxiv.org For example, certain tetrahydro-γ-carboline derivatives, which can be considered constrained analogues of indolylpiperidines, have been investigated as D3 receptor antagonists. nih.gov

Table 2: Binding Affinities (Ki, nM) of Indole Analogues for Dopamine Receptors

The piperidine ring is a known pharmacophore for histamine (B1213489) H3 receptor ligands. Research has identified potent and selective H3 receptor agonists based on a 4-(imidazol-4-ylmethyl)piperidine structure. Prejunctional histamine H3 receptors are coupled to Gi/Go proteins, and their activation modulates intestinal cholinergic neurotransmission. This signaling is attenuated by pertussis toxin, a selective blocker of these proteins. While direct studies on 4-(1H-indol-3-yl)piperidine-1-carboxamide at the H3 receptor are not widely published, the established activity of other piperidine-containing molecules at this receptor suggests a potential for interaction that warrants investigation. medchemexpress.com

The versatility of the substituted piperidine carboxamide scaffold extends to other GPCRs beyond the classical aminergic systems. A notable example is the discovery of BMS-742413, a complex piperidine-1-carboxamide (B458993) derivative, which acts as a potent antagonist of the human Calcitonin Gene-Related Peptide (CGRP) receptor. This receptor is a key target in migraine therapeutics. Additionally, certain indolylalkyl)piperidine carbamates, which are structurally related to carboxamides, are investigated for their effects on the endocannabinoid system, targeting enzymes that regulate endogenous cannabinoid receptor ligands. nih.gov

Enzyme Inhibition and Activation Studies

Analogues of 4-(1H-indol-3-yl)piperidine-1-carboxamide have been profiled for their ability to modulate the activity of various enzymes, particularly protein kinases and viral proteases.

Akt/PKB Inhibition

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in signaling pathways that regulate cell growth and survival, and its hyperactivity is implicated in many cancers. nih.govgoogle.com Several analogues containing the indolylpiperidine framework have been developed as potent Akt inhibitors. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Akt. nih.govacs.org The clinical candidate AZD5363, which belongs to this chemical class, is a potent inhibitor of all Akt isoforms. acs.org Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net For example, a (3-chloroacetyl)-indole derivative was found to be a very specific inhibitor of Akt. nih.gov

EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.net Its overexpression is linked to various malignancies. A series of indole-based compounds have been discovered as potent EZH2 inhibitors. Starting from a high-throughput screening hit, medicinal chemistry efforts led to the identification of compound 22 (an indole derivative), which demonstrates nanomolar biochemical potency (IC50 = 2 nM) and cellular potency (EC50 = 80 nM) in inhibiting EZH2.

Flavivirus NS2B-NS3 Protease Inhibition

The NS2B-NS3 protease is essential for the replication of flaviviruses like Dengue (DENV) and Zika (ZIKV), making it a prime target for antiviral drug development. nih.govnih.gov The active site of this serine protease contains a catalytic triad (B1167595) of His51, Asp75, and Ser135. openaccessebooks.comresearchgate.net Piperidine-containing compounds have been investigated as inhibitors of this enzyme. One study reported a broad-spectrum flavivirus NS2B/NS3 protease inhibitor containing a piperidine nucleus, which showed an IC50 value of 0.59 µM against the DENV2 protease. nih.gov Other research has focused on allosteric inhibition, with quinoxaline-based compounds identified that likely compete with the NS2B cofactor for binding to the NS3 protease domain. nih.gov

Table 3: Enzyme Inhibition Data for Selected Analogues

Other Enzyme System Modulations (e.g., α-Glucosidase)

While direct studies on the α-glucosidase inhibitory activity of 4-(1H-indol-3-yl)piperidine-1-carboxamide are not extensively documented in publicly available literature, the core structural motifs of indole and piperidine are features of known α-glucosidase inhibitors. Research into analogues containing these scaffolds provides insight into their potential for modulating this enzyme system, which is a key target in the management of type 2 diabetes. researchgate.net

A variety of indole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory potential. For instance, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives demonstrated superior inhibitory activity against yeast α-glucosidase compared to the standard drug, acarbose. mdpi.com One of the most potent compounds in this series, compound 5k , which features a 4-bromo-substituted phenyl ring, exhibited an impressive 28-fold improvement in inhibition compared to acarbose. mdpi.com This highlights the potential of the indole-carboxamide scaffold in designing effective α-glucosidase inhibitors.

Similarly, piperidine and its derivatives have been explored for their effects on α-glucosidase. Studies on pyrimidinyl-piperazine carboxamide derivatives revealed that these compounds can be potent inhibitors of yeast α-glucosidase, with some exhibiting competitive inhibition. researchgate.net The chirality of the piperazine moiety was found to significantly influence the inhibitory activity. researchgate.net

The combination of indole and piperidine moieties in a single molecule presents a promising strategy for developing novel α-glucosidase inhibitors. The inhibitory activities of some indole and piperidine-containing analogues are summarized in the table below.

| Compound Class | Specific Analogue Example | Target Enzyme | IC50 Value (µM) | Reference |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | Compound 5k (4-bromo) | Yeast α-glucosidase | 26.8 ± 0.5 | mdpi.com |

| Pyrimidinyl-piperazine carboxamide | Compound 21c (S-config) | Yeast α-glucosidase | 0.44 | researchgate.net |

| Phthalimide-benzenesulfonamide hybrids with piperidine | Compound 3a | α-glucosidase | 19.39 | mdpi.com |

This table presents data for analogues containing indole or piperidine scaffolds and not for 4-(1H-indol-3-yl)piperidine-1-carboxamide itself.

Cellular Target Engagement and Signaling Pathway Modulation

The validation of cellular targets for novel compounds like 4-(1H-indol-3-yl)piperidine-1-carboxamide is a critical step in preclinical development. This typically involves the development of robust in vitro cellular assays. While specific assays for this exact molecule are not widely reported, the methodologies applied to its structural analogues can be instructive.

A key approach is the use of high-content screening (HCS) and high-throughput screening (HTS) to assess the phenotypic effects of compounds on cells. For example, in a study of piperidine-3-carboxamide derivatives, a phenomic assay was developed to identify compounds that induce a senescence-like phenotype in human melanoma A375 cells. researchgate.net This assay involved imaging cells stained with fluorescent dyes to monitor changes in morphology, such as enlarged cytoplasm and nucleus, which are characteristic of senescence. researchgate.net The assay was validated using doxorubicin, a known inducer of senescence. researchgate.net

Another common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. This assay was utilized to evaluate the antiproliferative activity of indole-2-carboxamide derivatives against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cells. nih.gov

For target-specific validation, cell-based assays that measure the activity of a particular enzyme or receptor are employed. For instance, to assess the inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), specific enzyme inhibition assays were used for a series of 5-substituted-indole-2-carboxamides. mdpi.com

The development of such cellular assays is fundamental for confirming that a compound engages its intended target within a cellular context and for elucidating its mechanism of action.

The biological effects of a compound are mediated through the modulation of intracellular signaling pathways. Although the specific downstream signaling cascades affected by 4-(1H-indol-3-yl)piperidine-1-carboxamide have not been fully elucidated, studies on its analogues suggest potential pathways of interest.

Indole-based compounds have been shown to influence several key signaling pathways implicated in cancer and neurodegenerative diseases. For example, certain indole derivatives have been found to inhibit the MAPK (mitogen-activated protein kinase) pathway, which is crucial for cell proliferation and survival. mdpi.com Other indole-containing molecules have been shown to target the orphan nuclear receptor Nur77, leading to apoptosis in cancer cells. mdpi.com

In the context of neuroprotection, the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response, has been identified as a target for prenylated indole alkaloids. mdpi.com These compounds were found to non-covalently bind to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like HO-1 and NQO1. mdpi.com

Furthermore, indole-2-carboxamide derivatives have been investigated as dual inhibitors of EGFR and CDK2. mdpi.com Inhibition of these kinases would impact downstream pathways controlling cell cycle progression and proliferation. The table below summarizes the signaling pathways modulated by some indole-containing analogues.

| Compound Class | Specific Analogue Example | Modulated Signaling Pathway/Target | Biological Context | Reference |

| Coumarin-indole derivatives | Compound 3 | MAPK pathway kinases | Cancer (Gastric) | mdpi.com |

| 5-((4-(pyridin-3-yl) pyrimidine-2-yl)amino)-1H-indole-2-carboxamide | Compound 50 | Nur77 | Cancer (Liver, Cervical, Breast) | mdpi.com |

| Prenylated indole alkaloids | Asperpendoline (Compound 2) | Keap1-Nrf2 pathway | Neuroprotection | mdpi.com |

| 5-substituted-indole-2-carboxamides | Compounds 5i and 5j | EGFR and CDK2 | Cancer | mdpi.com |

This table illustrates potential signaling pathways that could be modulated by compounds containing an indole scaffold, based on studies of analogues.

In Vitro Efficacy Studies in Relevant Biological Systems for Research Application

The in vitro efficacy of 4-(1H-indol-3-yl)piperidine-1-carboxamide and its analogues has been explored in various biological systems, primarily in the areas of oncology and neurodegenerative diseases. These studies provide a foundation for understanding the potential therapeutic applications of this class of compounds.

In the field of cancer research, indole-piperidine hybrids have demonstrated notable antiproliferative activity. A study on indole-piperidine hybrids with amide and urea (B33335) linkages revealed that several compounds were active against renal and breast cancer cell lines. researchgate.net For example, compounds 13b and 13e showed significant growth inhibition of UO-31 renal cancer cells. researchgate.net Indole-2-carboxamide derivatives have also been identified as potent antiproliferative agents, with some acting as dual inhibitors of EGFR and CDK2. mdpi.com

In the context of neurodegenerative diseases, such as Alzheimer's disease, indole-piperidine amides have been designed as multi-target directed ligands. One such compound, 23a , a 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide, was found to inhibit both human acetylcholinesterase (hAChE) and β-secretase (hBACE-1), two key enzymes in the pathology of Alzheimer's disease. Furthermore, this compound demonstrated the ability to cross the blood-brain barrier in a PAMPA-BBB assay, a critical property for CNS-acting drugs. Other indole-based compounds have shown neuroprotective effects in cellular models of Parkinson's disease by activating the Nrf2/Keap1 pathway and protecting dopaminergic neurons. nih.gov

The table below presents a summary of the in vitro efficacy of some analogues.

| Compound Analogue | Biological System/Cell Line | Efficacy Measurement (e.g., IC50, GI50) | Therapeutic Area | Reference |

| Indole-piperidine hybrid 13b | UO-31 (Renal Cancer) | Growth (%) = -83.76 | Cancer | researchgate.net |

| Indole-piperidine hybrid 13e | UO-31 (Renal Cancer) | Growth (%) = -82.75 | Cancer | researchgate.net |

| Indole-2-carboxamide 5d | MCF-7 (Breast Cancer) | GI50 = 0.95 µM | Cancer | |

| Indole-piperidine amide 23a | hAChE | IC50 = 0.32 µM | Alzheimer's | |

| Indole-piperidine amide 23a | hBACE-1 | IC50 = 0.39 µM | Alzheimer's | |

| Piperine analogue 3b | PC12 cells (H2O2-induced damage) | Neuroprotective | Parkinson's | nih.gov |

This table summarizes in vitro efficacy data for analogues of 4-(1H-indol-3-yl)piperidine-1-carboxamide.

Structure Activity Relationship Sar Studies of 4 1h Indol 3 Yl Piperidine 1 Carboxamide Derivatives

Identification of Key Pharmacophoric Elements within the 4-(1H-indol-3-yl)piperidine-1-carboxamide Scaffold

The 4-(1H-indol-3-yl)piperidine-1-carboxamide scaffold is built upon three fundamental pharmacophoric elements whose interplay is decisive for biological activity. nih.govarkat-usa.org These are the indole (B1671886) ring, the piperidine (B6355638) ring, and the interconnecting carboxamide moiety.

The indole ring system is a "privileged structure" in medicinal chemistry, frequently involved in crucial binding interactions with biological targets. arkat-usa.orgnih.gov The nitrogen atom of the indole ring can act as a hydrogen bond donor, a key interaction demonstrated in the binding of related indole derivatives to various enzymes. nih.gov The aromatic nature of the fused ring system also allows for hydrophobic and π-stacking interactions within receptor pockets. nih.gov Studies on related compounds have shown that the presence and position of the indole ring are critical for inhibitory activity. nih.gov

The piperidine ring serves as a versatile, non-planar scaffold that positions substituents in specific three-dimensional orientations. mdpi.com Its conformational flexibility, primarily adopting a stable chair conformation, allows it to fit optimally into receptor binding sites. mdpi.comsciforum.net The nitrogen atom within the piperidine ring is a key basic center, the pKa of which can be modulated by substituents to influence properties like oral absorption. nih.gov The piperidine moiety is a common structural motif in a vast number of pharmaceuticals, underscoring its importance in establishing favorable drug-like properties. nih.gov

The carboxamide functional group is not merely a linker but an active participant in molecular recognition. arkat-usa.org It is characterized by high bonding polarity and conformational diversity, acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). arkat-usa.org This dual capacity allows for the formation of multiple, stabilizing hydrogen bonds with target residues. nih.gov In many related series, the carboxamide functionality has been found to be an absolute requirement for biological activity. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Indole Ring Modifications and Their Influence on Activity

Modifications to the indole ring can significantly modulate the biological activity of the entire scaffold, primarily by altering its electronic properties and steric profile. The introduction of substituents can fine-tune the binding affinity and selectivity. For instance, in a series of related indole-piperazine derivatives, the introduction of a fluorine atom onto the indole ring was shown to induce a more favorable binding pose, highlighting the impact of electronic modifications. nih.gov Similarly, studies on azaindole analogs, where a nitrogen atom replaces a carbon in the indole core, demonstrated that a 4-methoxy group on the indole ring led to the highest potency. dndi.org This suggests that electron-donating groups at specific positions can enhance activity. The metabolic stability of the scaffold can also be influenced by indole substitution, as certain positions are susceptible to enzymatic hydroxylation.

Piperidine Ring Substitutions and their Effect on Receptor Binding

Substitutions on the piperidine ring directly impact how the molecule is presented to the binding site and can alter its physicochemical properties. The incorporation of fluorine into the piperidine ring of related 3-(3-(piperidin-1-yl)propyl)indole ligands was found to significantly lower the basicity (pKa) of the piperidine nitrogen. nih.gov This reduction in basicity had a marked beneficial effect on the compounds' oral absorption, a critical pharmacokinetic parameter, while maintaining high affinity for the target receptor. nih.gov

In a separate study on inhibitors of protein kinase B (PKB), where a 4-amino-piperidine-4-carboxamide core was utilized, the nature of the substituents on the piperidine ring was crucial for achieving selectivity over the related kinase PKA. nih.gov The positioning of an amine group on the piperidine ring relative to a single differing amino acid in the kinase binding pockets (leucine in PKA vs. methionine in PKB) was found to be the basis for selectivity. nih.gov This underscores how piperidine substituents can be exploited to achieve fine-tuned receptor selectivity.

Carboxamide Moiety Variations and Their Role in Target Interaction

The carboxamide moiety is a cornerstone of activity for this class of compounds. Its role extends beyond simply connecting the indole and piperidine rings; it acts as a critical linker that positions substituents and engages in key hydrogen bonding interactions. Research on related indole carboxamides has shown that its presence is often essential for activity. nih.govnih.gov

The significance of the carboxamide's position is highlighted in studies where shifting the carboxamide from the indole-2 to the indole-3 position resulted in a reduction of anti-HIV-1 activity in an analogous series. nih.gov Furthermore, attempts to replace the carboxamide group with other functionalities have often led to diminished or abolished activity. In one study, replacing the carboxamide with a methanesulfonamide (B31651) group decreased activity, while replacement with a phosphoramidic acid diethylester resulted in an inactive compound. nih.gov

The flexibility of the carboxamide linker is also a key attribute. In a series of PKB inhibitors, the use of a carboxamide linker between the piperidine ring and a lipophilic benzyl (B1604629) substituent was explored. The relatively inflexible amide spacer meant that larger substituents were less able to interact favorably with the target, demonstrating that the interplay between linker rigidity and substituent size is a critical optimization parameter. nih.gov

The following table summarizes the structure-activity relationships for key substitutions in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide PKB inhibitors, which share a similar piperidine-4-carboxamide core.

Table 1: SAR of Piperidine-4-Carboxamide Derivatives as PKB Inhibitors

| Compound | R (Substituent on Carboxamide Nitrogen) | PKB IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |

|---|---|---|---|---|

| 27 | Benzyl | 16 | 1300 | 81 |

| 28 | 2,4-Dichlorobenzyl | 39 | >9400 | >241 |

| 30 | 2,4-Difluorobenzyl | 42 | 1600 | 38 |

| 31 | 4-Chloro-2-fluorobenzyl | 21 | 1400 | 67 |

| 32 | 2-Chloro-4-fluorobenzyl | 24 | 1500 | 63 |

Data sourced from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov

Stereochemical Influences on Activity and Stereospecificity

Stereochemistry at the C3 position of the piperidine ring, where the indole moiety is attached, introduces a chiral center that can profoundly influence biological activity. The spatial arrangement of the indole group relative to the piperidine ring can dictate the molecule's ability to fit within a constrained receptor binding site. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

Research has focused on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. nih.gov The development of methods to obtain these specific stereoisomers is driven by the recognition that a conformationally limited side chain often leads to greater biological activity and enhanced metabolic stability during first-pass metabolism. nih.gov The successful synthesis and determination of the absolute configuration of these enantiomers by techniques like X-ray crystallography provide the necessary tools for evaluating the stereospecific requirements of their biological targets. nih.gov Although direct comparative activity data for the enantiomers of the title compound are not widely published, the principle of stereospecificity strongly suggests that one enantiomer will possess a more favorable activity profile than the other or the racemic mixture.

Conformational Analysis in Relation to Observed Structure-Activity Relationships

In a compelling example from a related series of kinase inhibitors, replacing a carbon atom with a nitrogen atom in the heterocyclic core (analogous to the indole ring system) was found to alter the preferred conformation and orientation of the attached piperidine ring. nih.gov This conformational shift directly impacted the presentation of substituents to the kinase binding site, thereby changing the selectivity profile of the inhibitor. nih.gov This demonstrates a clear link between the scaffold's structure, its resulting conformation, and its observed biological activity.

Computational studies on similar structures have shown that the piperidine ring favors a chair shape while the indole moiety connected to a side chain tends to remain planar. sciforum.net The conformational diversity of the carboxamide bond is also a significant factor, allowing for flexibility that can accommodate different binding site geometries. arkat-usa.org This inherent flexibility, combined with the defined conformational preference of the piperidine ring, allows the scaffold to adopt a shape that optimizes interactions with its biological target.

Metabolic Stability and Biotransformation Studies Preclinical Focus

In Vitro Assessment of Metabolic Stability of 4-(1H-indol-3-yl)piperidine-1-carboxamide (e.g., Liver Microsome and Hepatocyte Studies)

The initial evaluation of a compound's metabolic stability is typically conducted using in vitro systems that model hepatic metabolism. researchgate.netbioivt.com The primary models for this assessment are liver microsomes and hepatocytes, which provide a reliable indication of a compound's susceptibility to metabolic enzymes. researchgate.netresearchgate.net

Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.com In a typical microsomal stability assay, 4-(1H-indol-3-yl)piperidine-1-carboxamide would be incubated with pooled liver microsomes from preclinical species (such as rat, mouse, dog, or monkey) and human donors. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity. bioivt.com The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of disappearance. researchgate.net

The data generated from these studies, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting the in vivo hepatic clearance of the compound. researchgate.net Compounds with high metabolic stability exhibit a longer half-life and lower clearance, while metabolically labile compounds are rapidly cleared.

Table 1: Illustrative Metabolic Stability Data for 4-(1H-indol-3-yl)piperidine-1-carboxamide in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Dog | 60 | 11.6 |

| Monkey | 52 | 13.3 |

Note: The data in this table is illustrative and intended to represent typical results from such an assay.

Table 2: Illustrative Metabolic Stability Data for 4-(1H-indol-3-yl)piperidine-1-carboxamide in Hepatocytes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 35 | 19.8 |

| Rat | 20 | 34.7 |

Note: The data in this table is illustrative and intended to represent typical results from such an assay.

Identification and Characterization of Major Metabolites from Preclinical Models

Following the determination of metabolic stability, the next step involves identifying the specific metabolites formed. This is achieved by analyzing the incubation mixtures from microsomal and hepatocyte studies using high-resolution mass spectrometry (HRMS). By comparing the mass spectra of the samples over time, novel peaks corresponding to metabolites can be detected and their structures elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For 4-(1H-indol-3-yl)piperidine-1-carboxamide, several potential sites of metabolic modification exist on both the indole (B1671886) and piperidine (B6355638) moieties. Based on the metabolism of similar structures, the major metabolites would likely arise from oxidation reactions. nih.govnih.gov

Table 3: Potential Major Metabolites of 4-(1H-indol-3-yl)piperidine-1-carboxamide in Preclinical Models

| Metabolite | Proposed Biotransformation |

| Hydroxylated indole metabolite | Oxidation on the indole ring (e.g., at the 5- or 6-position) |

| Hydroxylated piperidine metabolite | Oxidation on the piperidine ring |

| N-dealkylated metabolite | Unlikely due to the carboxamide structure |

| Glucuronidated metabolite | Phase II conjugation of a hydroxylated metabolite |

Note: This table presents potential metabolites based on the metabolism of related compounds.

Elucidation of Enzyme Systems Involved in the Metabolism of Piperidine-Indole Scaffolds (e.g., Cytochrome P450 Isoforms)

The metabolism of piperidine-indole scaffolds is predominantly mediated by the cytochrome P450 (CYP) family of enzymes. rsc.org These enzymes are responsible for the oxidative biotransformation of a vast array of xenobiotics. nih.gov The specific CYP isoforms involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by chemical inhibition studies in human liver microsomes.

For compounds containing a piperidine ring, metabolism can involve N-dealkylation and ring oxidation. nih.govacs.org The indole moiety is also susceptible to CYP-mediated oxidation, typically hydroxylation at various positions on the ring. mdpi.com Studies on similar molecules suggest that CYP3A4, CYP2D6, and other isoforms are often implicated in the metabolism of compounds with these structural features. nih.govacs.org For instance, CYP3A4 is a major contributor to the N-dealkylation of many 4-aminopiperidine (B84694) drugs. nih.gov In some cases, flavin-containing monooxygenases (FMOs) can also contribute to the N-oxidation of piperidine-containing compounds. nih.gov

To determine the specific enzymes responsible for the metabolism of 4-(1H-indol-3-yl)piperidine-1-carboxamide, a reaction phenotyping study would be conducted. This involves incubating the compound with a panel of individual recombinant human CYP isoforms to identify which enzymes are capable of metabolizing the compound.

Metabolic Pathways and Proposed Biotransformation Reaction Mechanisms

Based on the common metabolic fates of indole and piperidine derivatives, a proposed metabolic pathway for 4-(1H-indol-3-yl)piperidine-1-carboxamide can be constructed.

The primary metabolic route is anticipated to be Phase I oxidation , catalyzed by CYP enzymes. This can occur at several positions:

Indole Ring Hydroxylation: The electron-rich indole nucleus is a prime target for electrophilic attack by the activated oxygen species of the CYP catalytic cycle. nih.gov This would lead to the formation of various mono-hydroxylated isomers, with hydroxylation at the 5- or 6-position being common.

Piperidine Ring Hydroxylation: The aliphatic piperidine ring can also undergo hydroxylation, although this is often a less favored pathway compared to indole hydroxylation.

N-Dealkylation: While the piperidine nitrogen is part of a carboxamide, which is generally more stable than an alkyl-amine, the potential for enzymatic hydrolysis of the amide bond to yield 4-(1H-indol-3-yl)piperidine cannot be entirely ruled out, though it is less likely to be a major pathway.

Following initial oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation . The most common conjugation reaction is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group. This process increases the water solubility of the metabolite, facilitating its excretion from the body.

Analytical Methodologies for Research and Quantification of 4 1h Indol 3 Yl Piperidine 1 Carboxamide

Chromatographic Separation Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity and quantifying 4-(1H-indol-3-yl)piperidine-1-carboxamide. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer the resolution and sensitivity required for this purpose.

The purity of indole (B1671886) and piperidine (B6355638) derivatives is routinely determined by reversed-phase HPLC (RP-HPLC). For instance, the analysis of related piperidine derivatives has been successfully performed using C18 columns. nih.gov A typical HPLC method for purity analysis would involve a gradient elution to ensure the separation of the main compound from any starting materials, by-products, or degradation products.

Table 1: Illustrative HPLC Parameters for Purity Determination of Indole-Piperidine Derivatives

| Parameter | Value |

| Instrument | Agilent Technologies 1260/1290 Infinity II |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (B52724) (MeCN) |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-VIS at 210, 254, 280 nm |

| Purity Achieved | >95% |

This table is illustrative and based on methods used for similar piperidine derivatives. nih.gov

UPLC, a more recent advancement, utilizes smaller particle size columns (typically <2 µm) to provide faster analysis times and greater resolution compared to traditional HPLC. The purity of various indole-2-carboxamides has been confirmed using UPLC-MS, demonstrating its suitability for this class of compounds. nih.gov

For quantification, especially at lower concentrations, LC-MS is the method of choice. It combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This is particularly useful when analyzing complex mixtures or when reference standards for all potential impurities are not available.

Mass Spectrometry for Trace Analysis and Quantification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace analysis of 4-(1H-indol-3-yl)piperidine-1-carboxamide. When coupled with a chromatographic inlet (LC-MS or GC-MS), it allows for the sensitive quantification of the analyte in complex matrices.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the identity of the synthesized compound. For example, the characterization of related piperidine derivatives has been confirmed using HRMS with Electrospray Ionization (ESI), yielding precise mass-to-charge (m/z) ratios. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. While specific fragmentation data for 4-(1H-indol-3-yl)piperidine-1-carboxamide is not publicly available, a predictive fragmentation pattern can be proposed based on the known fragmentation of indole and piperidine structures. nih.govscirp.orgscielo.brnih.gov

Table 2: Predicted MS/MS Fragmentation of 4-(1H-indol-3-yl)piperidine-1-carboxamide

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

| [M+H]⁺ | Varies | H₂N-C=O | Loss of the carboxamide group |

| [M+H]⁺ | Varies | C₅H₁₀N | Fragmentation of the piperidine ring |

| [M+H]⁺ | 130 | C₇H₁₃N₂O | Formation of the characteristic indole fragment |

This table is a predictive representation based on general fragmentation patterns of related structures. scirp.orgnih.gov

The fragmentation would likely be initiated by the protonation of the amide nitrogen or the indole nitrogen. Subsequent fragmentation could involve the cleavage of the amide bond, and characteristic losses from the piperidine ring. The indole moiety would be expected to produce a stable fragment at m/z 130. scirp.org This detailed fragmentation information is critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for highly specific quantification in complex biological samples.

Development of Bioanalytical Methods for Preclinical Biological Samples (e.g., Cellular Extracts, Tissue Homogenates)

To investigate the pharmacokinetic and pharmacodynamic properties of 4-(1H-indol-3-yl)piperidine-1-carboxamide in a preclinical setting, robust bioanalytical methods are required for its quantification in biological matrices like cellular extracts and tissue homogenates. LC-MS/MS is the gold standard for this application due to its superior sensitivity, selectivity, and speed.

The development of a bioanalytical method would involve several key steps:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances. For cellular extracts and tissue homogenates, protein precipitation is a common and straightforward approach. nih.govresearchgate.net This typically involves adding a water-miscible organic solvent like acetonitrile or methanol (B129727) to the sample to denature and precipitate proteins, which are then removed by centrifugation.

Chromatographic Separation: A rapid and efficient separation is desirable. A C18 reversed-phase column with a fast gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid to improve peak shape and ionization efficiency) is a standard starting point.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode would be used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and a stable isotope-labeled internal standard. This provides excellent selectivity and minimizes matrix effects.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov

Table 3: Example of a Bioanalytical LC-MS/MS Method for a Research Compound in Preclinical Samples

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF/MS) |

| Sample Matrix | Plasma, Brain, Heart, Liver, and Kidney Homogenates |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | Reversed-phase C18 column with a gradient of acetonitrile and water containing formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Quantification | Based on the peak area ratio of the analyte to an internal standard |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 10 ng/mL) nih.govresearchgate.net |

This table is based on a validated method for a structurally related N-phenylpiperazine derivative and serves as a model for the development of a method for 4-(1H-indol-3-yl)piperidine-1-carboxamide. nih.govresearchgate.net

The successful development and validation of such a bioanalytical method are crucial for enabling pharmacokinetic studies, understanding tissue distribution, and ultimately supporting the preclinical development of 4-(1H-indol-3-yl)piperidine-1-carboxamide.

Computational Chemistry and Molecular Modeling of 4 1h Indol 3 Yl Piperidine 1 Carboxamide

Ligand-Based and Structure-Based Drug Design Approaches for Compound Optimization

Both ligand-based and structure-based design strategies are crucial for the optimization of compounds built around the indolylpiperidine core. These computational approaches leverage information about either a set of active molecules (ligand-based) or the three-dimensional structure of the biological target (structure-based) to guide the design of more potent and selective analogs.

Ligand-Based Design: In the absence of a high-resolution crystal structure of a biological target, ligand-based methods are paramount. For scaffolds related to 4-(1H-indol-3-yl)piperidine-1-carboxamide, techniques like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed. nih.gov For instance, studies on piperidine-3-carboxamide derivatives have utilized pharmacophore models to elucidate the key structural features required for biological activity, helping to explain differences in potency between stereoisomers. nih.gov 3D-QSAR studies create a spatial map of favorable and unfavorable regions for activity around the molecular scaffold, providing a visual guide for structural modifications. nih.gov These models are built by aligning a series of active compounds and correlating their structural features with their biological activities.

Structure-Based Design: When the 3D structure of a target protein is known, often from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking the ligand into the target's binding site to predict its binding conformation and affinity. nih.gov For example, in the development of 1H-indole-2-carboxamide derivatives as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, structural information guided the optimization of hit compounds. nih.gov SBDD allows medicinal chemists to rationally design modifications that enhance interactions with key amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, thereby improving potency and selectivity. This method has been successfully applied to various indole (B1671886) and piperidine-containing compounds to discover novel inhibitors for targets like the NLRP3 inflammasome and fructose-1,6-bisphosphatase. mdpi.commdpi.com

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is widely used to understand the interactions between ligands like 4-(1H-indol-3-yl)piperidine-1-carboxamide and their protein targets. This method has been instrumental in identifying potential biological targets and elucidating the binding mechanisms for a wide range of indole and piperidine (B6355638) derivatives.

For example, docking studies on N-arylsulfonyl-indole-2-carboxamide derivatives targeting fructose-1,6-bisphosphatase (FBPase) revealed crucial interactions with amino acid residues such as Met18, Gly21, and Leu30 at the allosteric binding site. mdpi.com Similarly, docking simulations of novel pyrazole-carboxamides with human carbonic anhydrase (hCA) isoforms showed that the most potent compounds exhibited stronger interactions than the standard inhibitor, acetazolamide. nih.gov In another study, indole derivatives were docked against the cyclooxygenase-2 (COX-2) enzyme, providing insights into their potential anti-inflammatory activity. researchgate.net

The general process involves preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from a public repository like the Protein Data Bank (PDB). The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity for numerous generated poses. The results, often visualized as binding poses and interaction maps, guide the rational design of new compounds with improved affinity and specificity. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Exploration

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the stability of a docked pose and exploring the conformational landscape of the ligand within the binding site. nih.gov

MD simulations have been effectively used as a complementary strategy to docking for various carboxamide derivatives. For instance, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase were used to validate the docking results and probe the dynamic behavior of the complex. mdpi.com By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand-protein complex throughout the simulation. mdpi.comnih.gov A stable RMSD for the complex over time suggests that the predicted binding mode is likely stable. nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules like 4-(1H-indol-3-yl)piperidine-1-carboxamide. chemijournal.com These methods are used to optimize the molecular geometry and calculate a variety of electronic descriptors that relate to the molecule's stability and reactivity. nih.gov

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov

For various indole and piperidine derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine optimized geometries, atomic charges (e.g., Mulliken population analysis), and molecular electrostatic potential (MEP) maps. chemijournal.comnih.gov The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. chemijournal.com These calculations provide fundamental insights that are crucial for understanding reaction mechanisms and designing molecules with desired electronic properties.

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Important for charge-transfer interactions with biological targets. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Relevant for interactions with electron-rich residues. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes electron density, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. chemijournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, saving time and resources in the drug discovery process.

For series of compounds related to the 4-(1H-indol-3-yl)piperidine-1-carboxamide scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These models were used to study N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, yielding models with good predictive ability. mdpi.comnih.gov The output of these analyses is often visualized as contour maps that show where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity. nih.gov

These predictive models are invaluable for lead optimization. By analyzing the QSAR contour maps, medicinal chemists can prioritize which new analogs to synthesize, focusing on modifications that are predicted to enhance the desired biological activity. rsc.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

A compound's efficacy is determined not only by its interaction with the target but also by its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous in silico tools and web servers (e.g., SwissADME, PreADMET) are available to calculate ADME-related physicochemical properties. nih.govresearchgate.net

For novel research compounds, including indole and piperidine derivatives, these tools predict key parameters such as lipophilicity (logP), water solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes. nih.govjaptronline.com For example, in silico ADME predictions for imidazo[1,2-a]pyridine-3-carboxamides helped guide the design of new anti-tubercular agents with more favorable drug-like properties. nih.gov

Compliance with empirical rules, such as Lipinski's Rule of Five, is often assessed to gauge the "drug-likeness" of a compound and its potential for oral bioavailability. thesciencein.org These predictive models allow researchers to identify potential liabilities in a molecule's ADME profile and make structural modifications to improve its pharmacokinetic behavior before committing to synthesis and in vitro testing. researchgate.net

| Property | Predicted Parameter(s) | Importance |

| Absorption | Lipinski's Rule of Five, Water Solubility, Intestinal Absorption | Predicts oral bioavailability and ability to enter the bloodstream. |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Permeability | Determines where the compound goes in the body and if it can reach its target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate Prediction | Indicates potential for drug-drug interactions and metabolic stability. |

| Excretion | Total Clearance | Relates to how long the compound stays in the body. |

| Toxicity | AMES Toxicity, hERG Inhibition | Early flags for potential mutagenicity and cardiotoxicity. nih.gov |

Advanced Research Applications and Future Directions

Development of 4-(1H-indol-3-yl)piperidine-1-carboxamide as Chemical Probes for Cellular and Molecular Biology

The development of chemical probes is essential for dissecting complex biological pathways. The 4-(1H-indol-3-yl)piperidine-1-carboxamide scaffold is well-suited for modification into such tools. By incorporating reporter tags, such as radioisotopes or fluorophores, analogues of this compound can be designed to visualize and quantify biological targets in cells and living organisms.

A key strategy involves radiolabeling for use in Positron Emission Tomography (PET), a non-invasive imaging technique. Analogues incorporating isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) could be synthesized to study the distribution and density of specific receptors or enzymes in the brain and other tissues. For instance, related piperidine (B6355638) and indole-containing molecules have been successfully developed as PET tracers for targets like the cannabinoid CB1 receptor and fatty acid amide hydrolase (FAAH). nih.govnih.gov An ¹⁸F-labeled version of 4-(1H-indol-3-yl)piperidine-1-carboxamide could potentially be used to investigate its binding sites in vivo, provided a high-affinity target is identified. nih.gov The synthesis of such probes often involves late-stage introduction of the radioisotope, for example, through reactions with precursors like [¹¹C]CO. nih.gov

These probes would enable researchers to study target engagement, receptor occupancy, and the pharmacokinetics of drugs based on this scaffold, providing invaluable data for understanding disease mechanisms and validating new therapeutic strategies.